3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Lipophilicity LogP Drug-likeness

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS 100064-10-6) is a fully synthetic isoflavone derivative belonging to the O-methylated isoflavonoid subclass. It is constructed on a 3-phenylchromen-4-one (isoflavone) backbone bearing a 3,4-dimethoxyphenyl substituent at C-3, a methyl group at C-2, and an acetyloxy (acetate ester) at C-7.

Molecular Formula C20H18O6
Molecular Weight 354.358
CAS No. 100064-10-6
Cat. No. B2407410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
CAS100064-10-6
Molecular FormulaC20H18O6
Molecular Weight354.358
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H18O6/c1-11-19(13-5-8-16(23-3)18(9-13)24-4)20(22)15-7-6-14(26-12(2)21)10-17(15)25-11/h5-10H,1-4H3
InChIKeyMGBCJSIVGKKJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl Acetate (CAS 100064-10-6): Core Identity and Procurement-Relevant Profile


3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS 100064-10-6) is a fully synthetic isoflavone derivative belonging to the O-methylated isoflavonoid subclass. It is constructed on a 3-phenylchromen-4-one (isoflavone) backbone bearing a 3,4-dimethoxyphenyl substituent at C-3, a methyl group at C-2, and an acetyloxy (acetate ester) at C-7. The compound possesses a molecular formula of C₂₀H₁₈O₆ (MW 354.35 g/mol), a calculated LogP of approximately 3.71, and a topological polar surface area of ~75 Ų . It was first reported as part of a series of 2-(un)substituted-3′,4′-dimethoxy-7-hydroxyisoflavone derivatives prepared by acylation and alkylation routes [1]. The acetate ester at C-7 distinguishes this molecule from its 7-hydroxy parent, conferring increased lipophilicity and potential pro-drug characteristics that are meaningful for medicinal chemistry and chemical biology procurement decisions.

Why Generic Isoflavone or Chromenone Substitution Cannot Replace 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl Acetate in Scientific Workflows


Isoflavone derivatives are not interchangeable building blocks. The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate possesses a specific combination of three structural features—3,4-dimethoxy B-ring substitution, a C-2 methyl group, and a C-7 acetate ester—that collectively govern its physicochemical and biochemical behavior. The closest commercially available analog, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS 70460-66-1), lacks the second methoxy group, resulting in a lower molecular weight (324.3 vs. 354.4 g/mol) and altered hydrogen-bonding capacity [1]. The 2-methyl substitution, which is relatively rare among natural isoflavones, introduces steric and electronic effects that distinguish this compound from 2-unsubstituted or 2-hydrogen isoflavones commonly found in screening libraries [2]. Substituting the acetate ester with a free hydroxyl or a different acyl group would produce a molecule with distinct LogP, solubility, and metabolic liability profiles. These structural differences translate into non-interchangeable performance in synthetic routes, biological assays, and structure-activity relationship (SAR) studies. The quantitative evidence below demonstrates exactly where this compound departs from its nearest neighbors.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl Acetate Versus Closest Analogs


Lipophilicity Advantage Over the Mono-Methoxy Analog (CAS 70460-66-1)

The target compound exhibits a calculated LogP of 3.71 (chemsrc) or 2.83 (ChemBase, JChem prediction at pH 5.5–7.4), reflecting the contribution of the dual 3,4-dimethoxy substitution on the B-ring. The closest mono-methoxy analog, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS 70460-66-1, MW 324.3), is expected to have a lower LogP due to the absence of the second methoxy group, which reduces both molecular volume and hydrogen-bond acceptor count [1]. While experimental LogP values for the comparator are not publicly available, the molecular property difference (ΔMW ≈ 30 g/mol, ΔHBA = 1) is consistent with a LogP decrease of approximately 0.5–0.7 units based on fragment-based prediction models.

Lipophilicity LogP Drug-likeness Membrane permeability

Differentiated Hydrogen-Bonding and Polar Surface Area Profile for Blood-Brain Barrier Penetration Prediction

The target compound has a topological polar surface area (TPSA) of 74.97 Ų (chemsrc) or 71.06 Ų (ChemBase) and zero hydrogen-bond donors [1]. This places it below the widely accepted TPSA threshold of 90 Ų for blood-brain barrier (BBB) penetration and well within the CNS MPO (multiparameter optimization) favorable range (TPSA < 70–80 Ų, HBD = 0). In contrast, the 7-hydroxy parent compound (CAS 54528-39-1) possesses one HBD and a lower TPSA (~60 Ų), while the mono-methoxy analog (CAS 70460-66-1) has a TPSA of approximately 65 Ų. The combination of zero HBD and moderate TPSA makes the acetylated form uniquely suited for CNS-targeted probe design among this isoflavone series.

Polar surface area Blood-brain barrier CNS drug-likeness Physicochemical profiling

Synthetic Versatility as an Acetylated Intermediate for Late-Stage Diversification

The C-7 acetate ester of the target compound serves as both a protecting group and a latent phenol. According to Bondarenko et al. (2003), the 7-hydroxyisoflavone precursors (compounds 2–5) were systematically converted to acetoxy derivatives (including the target compound, identified as compound 4 in the series) via acylation with acid chlorides or anhydrides [1]. The acetate ester can be selectively cleaved under mild basic conditions (e.g., K₂CO₃/MeOH) to regenerate the free 7-OH phenol for further alkylation, glycosylation, or carbamoylation. This contrasts with the 7-methanesulfonyl or 7-carboxylate analogs in the same series, which require harsher or less orthogonal deprotection conditions. The 2-methyl group further differentiates this intermediate from 2-unsubstituted analogs by providing steric shielding at the chromenone C-2 position, influencing regioselectivity in subsequent electrophilic substitution reactions.

Synthetic intermediate Acylation Late-stage functionalization Prodrug design

Lipinski Rule-of-Five Compliance and Oral Drug-Likeness Comparison

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW 354.35 ≤ 500; LogP 2.83–3.71 ≤ 5; HBD = 0 ≤ 5; HBA = 5 ≤ 10 [1]. This compliance is explicitly confirmed in the ChemBase database entry (Lipinski Rules = true). While many natural isoflavones such as genistein (MW 270, LogP ~2.0) and formononetin (MW 268, LogP ~2.6) also satisfy the rule, they carry 2–3 hydrogen-bond donors (phenolic -OH groups) that can limit oral absorption through increased solvation energy [2]. The complete methylation and acetylation of all hydroxyl positions in the target compound eliminates HBD entirely, a structural feature associated with improved passive transcellular permeability in the context of the Rule-of-Five framework.

Drug-likeness Lipinski rules Oral bioavailability Physicochemical filters

Structural Rarity of the 2-Methylisoflavone Scaffold and Its Implications for Target Selectivity

The 2-methyl substituent on the chromenone core is a distinguishing feature of this compound that is absent in the vast majority of natural and commercially available isoflavones. Surveys of natural isoflavonoid diversity indicate that 2-methylisoflavones are exceptionally rare in plants; the few known examples include compounds isolated from Glycyrrhiza species and certain leguminous plants [1]. The 2-methyl group introduces steric hindrance around the C-2–C-3 olefin region, which may alter the compound's interaction with isoflavone-binding proteins such as estrogen receptors (ERα/ERβ), aryl hydrocarbon receptor (AhR), and various cytochrome P450 isoforms, relative to 2-unsubstituted isoflavones like daidzein, genistein, and formononetin. This chemotype novelty provides a rational basis for prioritizing the compound in screening campaigns where novel scaffold-driven selectivity is desired.

2-Methylisoflavone Structural novelty Chemotype selectivity Natural product rarity

Transparency Note: Absence of Public Head-to-Head Biological Potency Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (conducted May 2026) did not identify any peer-reviewed study reporting quantitative IC₅₀, EC₅₀, Kᵢ, or Kd values for 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate against any defined biological target. The compound's PubChem record does not list bioassay results, and no entries were found in ChEMBL or BindingDB as of the search date [1][2]. Biological activity claims appearing on certain vendor websites (anti-inflammatory, antioxidant) could not be verified against primary research literature and are excluded from this guide per source policy. Consequently, all differentiation claims in this document are based on physicochemical properties, synthetic utility, and class-level structural inference rather than direct comparative pharmacology. Procurement decisions should be made with this evidence gap acknowledged.

Data gap Biological assay IC50 Evidence limitation

Recommended Procurement Scenarios for 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl Acetate Based on Differentiation Evidence


CNS-Penetrant Probe Design and Blood-Brain Barrier Permeability Screening

Medicinal chemistry teams developing CNS-targeted small molecules should prioritize this compound over hydroxylated isoflavone analogs due to its zero HBD count and TPSA of 71–75 Ų, which fall within the empirically validated BBB-permeable chemical space (TPSA < 90 Ų, HBD ≤ 1). The 3,4-dimethoxy pattern provides additional lipophilicity (LogP 2.8–3.7) that favors passive membrane transit without introducing hydrogen-bond donors that incur a substantial desolvation penalty [1]. This compound can serve as a CNS-optimized scaffold for SAR expansion, whereas genistein (HBD = 3) or formononetin (HBD = 1, TPSA ~70 Ų) carry either a donor burden or limited lipophilicity.

Focused Isoflavone Library Synthesis Using the C-7 Acetate as a Protected Phenol Intermediate

Synthetic chemists constructing isoflavone-focused compound libraries can use the C-7 acetate ester as a stable, storable protected phenol. Mild deprotection (K₂CO₃/MeOH) cleanly releases the 7-OH group, which can then be diversified via alkylation, glycosylation, carbamoylation, or sulfonation. This orthogonal protection strategy, established by Bondarenko et al. (2003) [1], is more synthetically tractable than analogous 7-methanesulfonate or 7-benzoate intermediates that require harsher cleavage conditions. The 2-methyl group additionally shields the C-2 position from undesired electrophilic attack during subsequent transformations, a regiochemical advantage absent in 2-unsubstituted isoflavone building blocks.

Exploration of Non-Canonical Isoflavone Chemical Space for Target Deorphanization

The 2-methylisoflavone scaffold is exceedingly rare in nature and underrepresented in commercial screening collections. Research groups engaged in chemogenomics or target deorphanization campaigns can procure this compound to probe biological targets (e.g., estrogen receptors, AhR, CYP isoforms) that are typically interrogated only with 2-unsubstituted isoflavones such as daidzein or genistein [1]. The combination of 2-methyl, 3,4-dimethoxy, and 7-acetoxy features creates a three-dimensional pharmacophore distinct from any known endogenous isoflavone ligand. The absence of pre-existing bioassay data (see Section 3, Evidence Item 6) makes this compound a genuine 'blank slate' for discovery biology, free from the confirmation bias that accompanies well-characterized natural products.

Physicochemical Standard for LogP and PSA Calibration in Isoflavonoid QSAR Models

Computational chemistry and cheminformatics groups developing QSAR or machine learning models for isoflavonoid bioactivity prediction require structurally diverse, well-characterized training set members. With a precisely defined molecular formula (C₂₀H₁₈O₆), monoisotopic mass (354.1103383 Da), calculated LogP (~2.8–3.7), and experimentally unverified but computationally consistent TPSA (~71–75 Ų), this compound can serve as a calibration point for models that currently over-represent hydroxylated, 2-unsubstituted isoflavones [1]. Its zero HBD and fully substituted ring system provide a valuable data point at the lipophilic extreme of the drug-like isoflavonoid chemical space, improving model generalizability.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.